

# Fisogatinib Demonstrates Efficacy in Preclinical Models of Sorafenib-Resistant Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

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#### For Immediate Release

[City, State] – [Date] – New research findings highlight the potential of **fisogatinib** (BLU-554), a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, as a promising therapeutic agent for hepatocellular carcinoma (HCC) that has developed resistance to the multi-kinase inhibitor sorafenib. Preclinical studies demonstrate that **fisogatinib** can effectively inhibit tumor growth in models where sorafenib resistance is driven by the activation of the FGF19-FGFR4 signaling pathway.

Hepatocellular carcinoma remains a significant global health challenge with limited treatment options for advanced stages. While sorafenib has been a standard first-line therapy, many patients eventually develop resistance, necessitating effective second-line treatments. Emerging evidence points to the FGF19-FGFR4 axis as a key mechanism of sorafenib resistance in a subset of HCC patients. **Fisogatinib**, by selectively targeting FGFR4, offers a targeted approach to overcome this resistance mechanism.

### **Comparative Efficacy in Preclinical Models**

Preclinical investigations have demonstrated the potent anti-tumor activity of **fisogatinib** in HCC models characterized by FGF19 overexpression, a key indicator of FGFR4 pathway activation. In xenograft models using the FGF19-amplified Hep3B HCC cell line, **fisogatinib** treatment resulted in significant tumor growth inhibition. Notably, tumor regressions observed



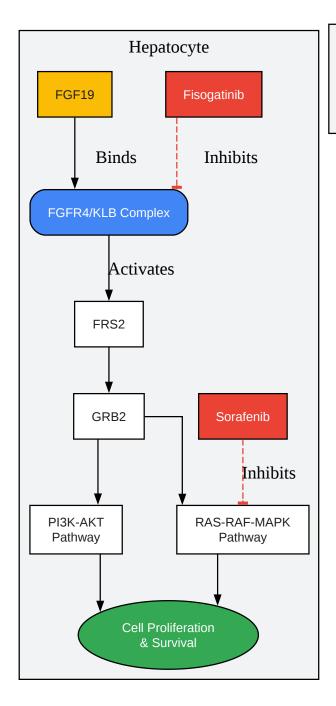
with **fisogatinib** were more pronounced than those seen with sorafenib in these FGF19-positive models.[1][2] While direct head-to-head studies in established sorafenib-resistant models are emerging, the strong mechanistic link between FGF19-FGFR4 signaling and sorafenib resistance provides a solid rationale for **fisogatinib**'s efficacy in this patient population.[3][4][5]

| Drug                       | Model                             | Key Efficacy Metric         | Result   |
|----------------------------|-----------------------------------|-----------------------------|--|
| Fisogatinib                | Hep3B Xenograft<br>(FGF19 IHC+)   | Tumor Growth                | Potent, dose-<br>dependent tumor<br>regressions[1][2]                    |
| Fisogatinib                | LIX-066 Xenograft<br>(FGF19 IHC+) | Tumor Growth                | Induced tumor regressions[1][2]  |
| Sorafenib                  | Hep3B Xenograft<br>(FGF19 IHC+)   | Tumor Growth                | Less pronounced tumor regression compared to fisogatinib[1]              |
| Ponatinib (FGFR inhibitor) | Sorafenib-resistant<br>HCC cells  | Sensitivity to<br>Sorafenib | Overcomes sorafenib resistance by enhancing ROS- associated apoptosis[3] |

# Mechanism of Action: Overcoming Sorafenib Resistance

The FGF19-FGFR4 signaling pathway plays a crucial role in hepatocyte proliferation and has been identified as an oncogenic driver in a subset of HCCs.[4] Activation of this pathway can lead to resistance to sorafenib.[3][5] **Fisogatinib** is a potent and selective, type I irreversible inhibitor of FGFR4.[6] By blocking this pathway, **fisogatinib** can restore sensitivity to sorafenib or act as a potent standalone therapy in tumors dependent on this signaling axis.





#### Sorafenib Resistance Mechanism

Upregulation of FGF19-FGFR4 signaling can bypass Sorafenib's inhibition of the RAS-RAF pathway, leading to resistance.

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FGF19-FGFR4 signaling pathway in HCC and points of inhibition by **Fisogatinib** and Sorafenib.

## **Experimental Protocols**



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#### **Establishment of Sorafenib-Resistant HCC Cell Lines**

Sorafenib-resistant HCC cell lines, such as Huh7-R, are established by culturing the parental cell line (e.g., Huh7) in the presence of gradually increasing concentrations of sorafenib.[7] The process begins with a low concentration of sorafenib, and the dose is incrementally increased as the cells develop resistance, typically over several months.[8][9][10] The resistant phenotype is confirmed by comparing the IC50 value of sorafenib in the resistant line to the parental line.



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Workflow for generating sorafenib-resistant HCC cell lines.

#### In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of anti-cancer agents. For HCC, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[11][12] In a typical CDX model, sorafenib-resistant HCC cells (e.g., 5 x 10<sup>6</sup> cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[12] Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups. **Fisogatinib** is typically administered orally. Tumor volume and body weight are monitored regularly to assess treatment efficacy and toxicity.[12]

#### **Alternative Therapies in Sorafenib-Resistant HCC**

While **fisogatinib** shows promise in a biomarker-selected population, other agents are also being investigated or are in use for second-line treatment of HCC after sorafenib failure. These include other multi-kinase inhibitors and immune checkpoint inhibitors.

- Regorafenib and Cabozantinib: These multi-kinase inhibitors have demonstrated efficacy in the second-line setting after sorafenib progression.[6][13]
- Ramucirumab: An anti-VEGFR2 antibody, has also been approved for second-line treatment in a specific patient population.[13]



- Immune Checkpoint Inhibitors: Drugs like nivolumab and pembrolizumab are also options in the second-line setting.[13]
- Combination Therapies: The combination of atezolizumab (a PD-L1 inhibitor) and bevacizumab (an anti-VEGF antibody) has shown significant benefit.[13]

The choice of second-line therapy often depends on the patient's clinical status and the specific molecular characteristics of their tumor. The development of targeted therapies like **fisogatinib** for biomarker-defined patient populations represents a significant step towards personalized medicine in HCC.

#### Conclusion

**Fisogatinib** demonstrates significant preclinical efficacy in HCC models, particularly those with activated FGF19-FGFR4 signaling, a known mechanism of sorafenib resistance. Its targeted mechanism of action provides a strong rationale for its use in a biomarker-selected patient population that has progressed on sorafenib. Further clinical investigation is warranted to fully define the role of **fisogatinib** in the treatment landscape of advanced hepatocellular carcinoma.

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- To cite this document: BenchChem. [Fisogatinib Demonstrates Efficacy in Preclinical Models of Sorafenib-Resistant Hepatocellular Carcinoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606208#fisogatinib-efficacy-insorafenib-resistant-hcc-models]

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